N-Methylnaltrindole is derived from naltrindole, a well-known opioid receptor antagonist. It is primarily synthesized for use in research, particularly in studies involving positron emission tomography imaging to visualize delta opioid receptor activity in vivo. The compound falls under the category of synthetic opioids and is used extensively in pharmacological studies to explore receptor interactions and drug development.
The synthesis of N-Methylnaltrindole has evolved over time, with various methods being developed to enhance yield and efficiency.
The original synthesis involved the methylation of naltrindole using carbon-11 labeled methylating agents. For instance, one method reported by Lever et al. utilized [11C]iodomethane for methylation followed by hydrogenolysis of a benzyl protecting group, yielding an average radiochemical yield of about 6% within a total synthesis time of 24 minutes .
Recent advancements have focused on improving the synthesis process to meet clinical standards. A notable method involves using a methoxymethyl acetal protecting group that can be easily removed under mild acidic conditions. This approach allows for a fully automated synthesis process validated for clinical use, achieving a total synthesis time of approximately 45 minutes with good activity yields (around 49 ± 8 mCi) and high molar activity (3,926 ± 326 Ci/mmol) .
N-Methylnaltrindole has a complex molecular structure characterized by its specific arrangement of atoms that contributes to its pharmacological properties.
The molecular formula for N-Methylnaltrindole is C19H22N2O2. The structure features:
The presence of the methylene bridge and the nitrogen atoms facilitates its interaction with the delta opioid receptor. The compound's three-dimensional conformation is crucial for its binding affinity and selectivity towards opioid receptors.
N-Methylnaltrindole participates in various chemical reactions primarily related to its interactions with opioid receptors.
N-Methylnaltrindole functions primarily as an antagonist at the delta opioid receptor.
Upon administration, N-Methylnaltrindole binds competitively to delta opioid receptors, inhibiting their activation by endogenous ligands such as enkephalins. This blockade can modulate pain perception and influence various neurophysiological processes associated with opioids.
Research indicates that N-Methylnaltrindole's antagonistic action can attenuate side effects commonly associated with delta receptor activation, such as tolerance and dependence, making it a valuable tool in both therapeutic and research settings .
N-Methylnaltrindole possesses several notable physical and chemical properties:
These properties make it suitable for use in both laboratory settings and potential clinical applications.
N-Methylnaltrindole has significant applications in scientific research:
N-Methylnaltrindole (N-Methyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxyindolo[2',3':6,7]morphinan) possesses a complex polycyclic structure derived from the morphinan scaffold characteristic of opioid antagonists. Its core consists of a rigid pentacyclic framework integrating:
The indole nitrogen at the N1' position bears the defining N-methyl substitution that distinguishes it from naltrindole [3]. This modification introduces steric and electronic perturbations critical to receptor interactions. The molecule retains the characteristic 14-hydroxy, 17-cyclopropylmethyl, and 3-hydroxy groups of naltrexone-derived antagonists. Absolute configuration at chiral centers follows that of natural (-)-morphinan alkaloids: R configuration at C-5, C-9, C-13, and C-14, which positions the C-14 hydroxy group α-oriented relative to the C-ring plane [4]. This stereochemical array is essential for high-affinity engagement with opioid receptor binding pockets.
Table 1: Key Atomic Features of N-Methylnaltrindole
Atomic Position | Chemical Feature | Stereochemical/Electronic Role |
---|---|---|
N1' | N-Methyl substitution | Modifies electron density; steric hindrance at delta site |
C-6 | Carbonyl group (C=O) | Hydrogen bond acceptor; reduced mu affinity |
C-14 | α-Hydroxy group | Hydrogen bond donor; receptor anchoring point |
C-17 | Cyclopropylmethyl group | Address domain recognition; prevents agonist activity |
C-3 | Phenolic hydroxy group | Hydrogen bond donor; message domain recognition |
The indole ring system adopts a near-perpendicular orientation relative to the morphinan C-ring, creating a T-shaped molecular conformation that optimally inserts into the delta opioid receptor's hydrophobic subpocket [3] [4]. X-ray crystallographic analyses of related indolomorphinans confirm this orthogonal arrangement is stabilized by intramolecular van der Waals contacts between the indole hydrogen atoms and the C-ring methine groups. The N-methyl group projects away from the indole plane, occupying 3D space that influences ligand-receptor complementarity.
The binding affinity and selectivity profile of N-Methylnaltrindole emerges from intricate molecular recognition features elucidated through systematic structural modifications:
N1'-Alkyl Substitution Effects: Methylation of the indole nitrogen reduces delta receptor affinity (Ki δ = 1.0 nM) compared to unsubstituted naltrindole (Ki δ = 0.21 nM) but enhances relative selectivity against mu receptors. N-Methylnaltrindole exhibits approximately 11-fold δ/μ selectivity (Ki μ = 11 nM; δ/μ = 11), whereas naltrindole shows 152-fold selectivity (Ki μ = 32 nM; δ/μ = 152) [3]. This suggests the N-methyl group creates suboptimal steric contacts within the delta binding pocket while more severely disrupting mu receptor accommodation. Larger N-alkyl chains (ethyl, propyl) further diminish delta affinity proportionally to chain length.
Indole Moiety Significance: Replacement of the indole system with benzofuran (naltrindole benzofuran analogue) reduces delta affinity 5-fold (Ki δ = 1.1 nM vs 0.21 nM for naltrindole) while moderately improving kappa receptor recognition [3]. This demonstrates the indole nitrogen participates in delta-specific hydrogen bonding absent in kappa receptors. Molecular modeling indicates the indole NH forms a water-mediated hydrogen bond with delta receptor His291⁶.⁵²³, an interaction disrupted by N-methylation.
C-6 Carbonyl Functionality: The C-6 carbonyl oxygen in morphinan antagonists serves as a key hydrogen bond acceptor in mu receptors. Its elimination or reduction to hydroxyl dramatically reduces mu affinity while preserving delta binding. In N-Methylnaltrindole, the carbonyl contributes to the antagonist profile but its electronic properties are partially masked by steric occlusion from the indole system [3].
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Naltrindole Analogues
Compound | δ (DADLE/MVD) | μ (Morphine/GPI) | κ (EK/GPI) | δ/μ Selectivity | δ/κ Selectivity |
---|---|---|---|---|---|
Naltrindole (NTI) | 0.21 | 32 | 58 | 152 | 276 |
N-Methylnaltrindole | 1.0 | 11 | 20 | 11 | 20 |
Naltrindole Benzofuran | 1.1 | 27 | 48 | 25 | 44 |
Naltrexone (parent) | 40 | 0.12 | 0.71 | 0.003 | 0.018 |
Data derived from functional assays in guinea pig ileum (GPI) and mouse vas deferens (MVD) [3]
N-Methylnaltrindole exhibits distinct pharmacological and physicochemical properties relative to its parent compound naltrindole:
Receptor Affinity Profile: While both compounds function as delta-selective antagonists, N-Methylnaltrindole demonstrates reduced delta affinity (Ki δ = 1.0 nM vs 0.21 nM) and blunted selectivity versus mu receptors (δ/μ = 11 vs 152) compared to naltrindole [3]. This affinity reduction stems from steric interference of the N-methyl group with receptor residue Tyr¹³⁰ in the delta opioid receptor binding pocket, as revealed by comparative docking studies [4]. The methyl group forces a 30° rotation of the indole ring relative to naltrindole's binding orientation, weakening hydrophobic contacts with Val⁶.⁵⁵ and Ile³.⁴⁰ residues.
Electronic and Steric Effects: N-methylation decreases the indole nitrogen's hydrogen bond donor capacity while increasing its steric volume by approximately 15 ų. Molecular electrostatic potential calculations show significant electron density redistribution across the indole system, reducing positive charge at the nitrogen by 25% compared to naltrindole [4]. This diminishes favorable dipole-dipole interactions with delta receptor carbonyl groups.
Conformational Flexibility: Nuclear magnetic resonance (NMR) analyses in membrane-mimetic solvents reveal that N-methylation increases the rotational barrier about the C7-C8 bond linking the morphinan and indole rings by 2.8 kcal/mol. This restricted rotation reduces the population of bioactive conformers, contributing to the observed affinity reduction [7].
Physicochemical Parameters: N-Methylnaltrindole displays increased lipophilicity (calculated logP = 3.9 vs 3.5 for naltrindole) due to the hydrophobic methyl group. This enhances membrane permeability but may reduce aqueous solubility. The compound retains the acid-base properties of naltrindole, with phenolic (pKa ≈ 9.5) and tertiary amine (pKa ≈ 8.2) functionalities ensuring predominantly cationic character at physiological pH [3] [7].
The radiolabeled isotopologue [¹¹C]N-Methylnaltrindole ([¹¹C]MeNTI) serves as a positron emission tomography (PET) ligand for delta opioid receptor imaging, exploiting the metabolic stability conferred by the N-methyl group:
Table 3: Synthesis Parameters for [¹¹C]MeNTI Production
Parameter | Value | Conditions |
---|---|---|
Precursor | 3-O-Benzylnaltrindole | 0.5 mg in 300 μL DMSO |
Methylating agent | [¹¹C]Iodomethane | Trapped in precursor solution |
Base | 0.5M NaOH | 50 μL added to reaction mixture |
Temperature/Time | 80°C / 5 minutes | Heating in oil bath |
Deprotection | Pd-C / H₂ (1 atm) | 5 minutes at room temperature |
Radiochemical yield | 6% (based on [¹¹C]iodomethane) | Non-decay-corrected |
Specific activity | 76 GBq/μmol (EOS) | 2.05 Ci/μmol |
Total synthesis time | 24 minutes from EOB | Includes HPLC purification |
Receptor Binding Specificity: In vitro binding assays confirm [¹¹C]MeNTI retains nanomolar affinity for human delta receptors (Ki δ = 1.0 nM) with 11-fold and 20-fold selectivity over mu and kappa receptors, respectively [3]. Biodistribution in mice shows high accumulation in delta-rich regions: striatum (0.75% ID/g), olfactory tubercles (0.82% ID/g), and cortex (0.68% ID/g) at 30 minutes post-injection. This regional uptake correlates linearly with in vitro receptor densities (r = 0.93) [1] [2]. Pretreatment with naltrindole reduces striatal binding by 65-75%, while mu (cyprodime) or kappa (U50,488) selective ligands cause negligible displacement, confirming delta-specific binding in vivo.
Human PET Applications: Clinical PET studies reveal high [¹¹C]MeNTI binding in neocortical regions (insular, parietal, frontal, cingulate), caudate nucleus, and putamen—consistent with known delta receptor distribution [1] [6]. Cerebellum and thalamus exhibit minimal uptake, serving as reference regions for nonspecific binding. Naltrexone pretreatment reduces specific binding in delta-rich regions by >80%, validating receptor-specific accumulation [2]. Temporal lobe epilepsy patients show 30-50% increased [¹¹C]MeNTI binding ipsilateral to epileptic foci, particularly in mid-inferior temporal cortex and anterior middle/superior temporal cortex [1] [6].
Oncological Imaging Utility: In lung carcinoma patients, [¹¹C]MeNTI demonstrates significantly higher tumor uptake (SUV = 7.4 ± 0.85) than adjacent lung tissue (SUV = 1.8 ± 0.44; P < 0.001) [1] [6]. Specific binding ratios (tumor-to-lung) exceed 4.32 ± 1.30, surpassing those of mu-selective [¹¹C]carfentanil (2.42 ± 1.17). Naloxone blockade reduces tumor uptake by 50%, confirming opioid receptor-mediated accumulation. This suggests delta receptor overexpression occurs in certain malignancies, detectable via [¹¹C]MeNTI PET.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7